4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a furan-2-ylmethyl group, a methylsulfamoyl group, and a 6-nitrobenzo[d]thiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the amine with furan-2-ylmethyl chloride under basic conditions.
Nitrobenzo[d]thiazole Substitution: The final step involves the coupling of the intermediate with 6-nitrobenzo[d]thiazole, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.
Reduction: The nitro group on the benzo[d]thiazole can be reduced to an amine under hydrogenation conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of benzo[d]thiazole.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe. The presence of the nitrobenzo[d]thiazole moiety suggests it could interact with biological macromolecules, making it useful in studying enzyme mechanisms or protein-ligand interactions.
Medicine
Medicinally, 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, given the presence of the furan and nitrobenzo[d]thiazole groups.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The nitro group could undergo reduction within microbial cells, leading to the generation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(benzo[d]thiazol-2-yl)benzamide: Lacks the nitro group, potentially altering its biological activity.
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)aniline: Aniline instead of benzamide, which may affect its reactivity and applications.
Uniqueness
The presence of both the furan-2-ylmethyl and 6-nitrobenzo[d]thiazol-2-yl groups in 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide makes it unique. This combination of functional groups can impart distinct electronic properties and reactivity, making it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S2/c1-23(12-15-3-2-10-30-15)32(28,29)16-7-4-13(5-8-16)19(25)22-20-21-17-9-6-14(24(26)27)11-18(17)31-20/h2-11H,12H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNXUHWLFHROFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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